2,2-dimethyl-1-[3-(piperidine-1-carbonyl)piperidin-1-yl]propan-1-one
Overview
Description
2,2-dimethyl-1-[3-(piperidine-1-carbonyl)piperidin-1-yl]propan-1-one is an organic compound that features a piperidine ring, which is a six-membered ring containing five methylene bridges and one amine bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-1-[3-(piperidine-1-carbonyl)piperidin-1-yl]propan-1-one typically involves the reaction of piperidine derivatives with other organic reagents under controlled conditions. One common method involves the hydrogenation of pyridine using a molybdenum disulfide catalyst . Another method includes the reduction of pyridine via a modified Birch reduction using sodium in ethanol .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation techniques, which are efficient and scalable. The use of transition metal catalysts such as ruthenium, cobalt, and iridium has been reported to enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-1-[3-(piperidine-1-carbonyl)piperidin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-chloropiperidine when treated with calcium hypochlorite.
Reduction: It can be reduced using hydrogenation techniques to form different piperidine derivatives.
Substitution: The compound can participate in substitution reactions, such as the Stork enamine alkylation reaction.
Common Reagents and Conditions
Common reagents used in these reactions include calcium hypochlorite for oxidation and sodium in ethanol for reduction. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.
Major Products Formed
The major products formed from these reactions include N-chloropiperidine and various piperidine derivatives, which have significant applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
2,2-dimethyl-1-[3-(piperidine-1-carbonyl)piperidin-1-yl]propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-dimethyl-1-[3-(piperidine-1-carbonyl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound can undergo protonation and deprotonation reactions, which influence its reactivity and interaction with other molecules . The stereoselective enamine protonation is a key step in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler compound with a similar ring structure but without the additional functional groups.
Pyridine: Another nitrogen-containing heterocycle that can be hydrogenated to form piperidine.
Piperazine: A compound with two nitrogen atoms in the ring, offering different chemical properties and applications.
Uniqueness
Its ability to undergo diverse chemical reactions and its role as a precursor in the synthesis of bioactive molecules make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
2,2-dimethyl-1-[3-(piperidine-1-carbonyl)piperidin-1-yl]propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-16(2,3)15(20)18-11-7-8-13(12-18)14(19)17-9-5-4-6-10-17/h13H,4-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQJGJBCCIZPGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)C(=O)N2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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